N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide
Description
N-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with dimethylamino and ethoxy groups. The compound’s structure combines a benzenesulfonamide moiety with a pyrimidine scaffold, a design commonly employed in medicinal chemistry for targeting enzymes such as kinases or carbonic anhydrases.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-6-23-16-17-10-13(15(18-16)20(4)5)19-24(21,22)14-8-7-11(2)9-12(14)3/h7-10,19H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAFINCOQYFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)-2-ethoxypyrimidine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Scaffold: The target compound uses a pyrimidine-benzenesulfonamide hybrid, whereas analogs in and incorporate oxadiazole or quinoline cores. Pyrimidines are advantageous for mimicking ATP in kinase binding pockets, while oxadiazoles enhance π-π stacking . Substituent positioning (e.g., ethoxy at pyrimidine C2 vs. methoxy in ) affects steric hindrance and electronic density, altering target selectivity .
Bioactivity: Compounds with styryl-oxadiazole motifs (e.g., ) show anticancer activity, whereas quinoline-sulfonamide hybrids (e.g., ) target tyrosine kinases. The dimethylamino group in the target compound may improve solubility and membrane permeability compared to diethylamino analogs .
Synthesis Complexity: The target compound likely requires fewer steps than multi-ring systems (e.g., ), which involve tetrahydrofuran and cyanoquinoline syntheses. However, ethoxy group installation may demand optimized conditions to avoid competing side reactions.
Research Findings and Implications
- Similar compounds in and demonstrate substituent-dependent activity against proteases and kinases.
- Pharmacokinetics : Ethoxy groups generally enhance metabolic stability compared to methoxy or hydroxy analogs, as seen in sulfonamide derivatives .
- Gaps in Evidence: No direct biological data for the target compound exists in the provided sources. Further studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMSO | 70°C | 60–75% |
| Sulfonamide Coupling | NaH/ethanol | 60°C | 80–85% |
Basic: Which spectroscopic methods are most effective for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for dimethylamino (δ ~2.8–3.2 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for OCH₂), and aromatic protons (δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₃N₃O₃S) with <5 ppm error .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonds between sulfonamide groups and active-site residues (e.g., Asp831) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers via Grubbs’ test .
- Structural Confirmation : Verify compound purity (via HPLC) to rule out impurities as confounding factors .
Advanced: How to design stability studies under varying pH/temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via LC-MS, focusing on hydrolysis of the ethoxy group .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for sulfonamides) .
- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products with tandem MS .
Basic: What impurities are common during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts : Unreacted sulfonyl chloride (detectable via TLC). Mitigate by optimizing stoichiometry (1:1.2 molar ratio of amine:sulfonyl chloride) .
- Isomeric Contamination : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate ortho/meta sulfonamide isomers .
- Residual Solvents : Remove DMSO via vacuum distillation followed by lyophilization .
Advanced: How do substituents on the pyrimidine ring influence nucleophilic substitution?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The dimethylamino group (electron-donating) deactivates the pyrimidine ring, slowing substitution at C2. Use stronger nucleophiles (e.g., NaOEt vs. H₂O) .
- Steric Effects : 2-Ethoxy group hinders access to C5; microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics .
Basic: What in vitro assays evaluate therapeutic potential (e.g., kinase inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
